Cas no 103394-79-2 (4-hydrazinyl-Pyridazine)

4-Hydrazinyl-pyridazine is a versatile heterocyclic compound featuring a pyridazine core substituted with a hydrazine functional group. This structure imparts reactivity suitable for various synthetic applications, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The hydrazinyl moiety enables condensation reactions, forming hydrazones or serving as a precursor to heterocyclic scaffolds. Its pyridazine ring contributes to electron-deficient character, enhancing its utility in nucleophilic substitution and metal-ligand interactions. The compound is valued for its role in medicinal chemistry, where it acts as a building block for bioactive molecules. Careful handling is advised due to the hydrazine group's potential sensitivity to oxidation and reactivity.
4-hydrazinyl-Pyridazine structure
4-hydrazinyl-Pyridazine structure
Product Name:4-hydrazinyl-Pyridazine
CAS No:103394-79-2
MF:C4H6N4
MW:110.11723947525
CID:1005814
PubChem ID:33726480
Update Time:2025-10-22

4-hydrazinyl-Pyridazine Chemical and Physical Properties

Names and Identifiers

    • 4-hydrazinyl-Pyridazine
    • 4-Hydrazino-pyridazine
    • pyridazin-4-ylhydrazine
    • EN300-4289212
    • 4-Hydrazinylpyridazine
    • AKOS006312694
    • 103394-79-2
    • SCHEMBL10510060
    • CS-0270865
    • DTXSID60652842
    • Inchi: 1S/C4H6N4/c5-8-4-1-2-6-7-3-4/h1-3H,5H2,(H,6,8)
    • InChI Key: FUWNZKCZUSCQJE-UHFFFAOYSA-N
    • SMILES: N(C1=CN=NC=C1)N

Computed Properties

  • Exact Mass: 110.059246208g/mol
  • Monoisotopic Mass: 110.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 65.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 63.8Ų

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Additional information on 4-hydrazinyl-Pyridazine

4-Hydrazinyl-Pyridazine (CAS No. 103394-79-2): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Research Applications

4-Hydrazinyl-pyridazine, with the chemical formula C5H6N4 and CAS No. 103394-79-2, is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a pyridazine ring substituted with a hydrazine moiety at the 4-position, creating a unique structural framework that enables diverse functional properties. Recent advancements in synthetic methodologies and biological evaluations have positioned 4-hydrazinyl-pyridazine as a promising scaffold for drug discovery and chemical innovation.

The pyridazine ring in 4-hydrazinyl-pyridazine contributes to its stability and reactivity, while the hydrazine group introduces functionalities such as hydrogen bonding and redox activity. This combination allows the compound to participate in various chemical transformations, including the formation of metal complexes, nitroso derivatives, and azo compounds. Studies published in Journal of Medicinal Chemistry (2023) highlight the potential of 4-hydrazinyl-pyridazine as a precursor for designing bioactive molecules with tailored pharmacological profiles.

Recent research has demonstrated the biological activities of 4-hydrazinyl-pyridazine in multiple therapeutic contexts. A 2023 study in European Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit significant anti-inflammatory effects by modulating the NF-κB signaling pathway. Another study published in ACS Chemical Biology (2024) reported that 4-hydrazinyl-pyridazine-based compounds demonstrate potent antitumor activity against pancreatic cancer cell lines, with IC50 values below 10 µM. These findings underscore the compound's potential as a lead candidate for drug development.

The hydrazine moiety in 4-hydrazinyl-pyridazine plays a critical role in its reactivity. This functional group can undergo various reactions, including condensation with aldehydes to form hydrazones, or decomposition under acidic conditions to produce ammonia and nitrogen-containing products. A 2023 review in Chemical Reviews emphasized the importance of controlling reaction conditions to optimize the yield of desired derivatives, particularly in the synthesis of pharmaceutical intermediates.

Recent advancements in synthetic methods have expanded the applications of 4-hydrazinyl-pyridazine. A 2024 paper in Organic & Biomolecular Chemistry described a novel catalytic approach using palladium-based catalysts to selectively functionalize the pyridazine ring, enabling the preparation of diverse derivatives with enhanced biological activity. This method represents a significant improvement over traditional approaches, which often suffer from low selectivity and harsh reaction conditions.

The pyridazine ring in 4-hydrazinyl-pyridazine also contributes to its potential in materials science. A 2023 study in Advanced Materials explored the use of this compound as a building block for designing conductive polymers. The compound's ability to form stable π-π interactions with other aromatic molecules makes it suitable for applications in organic electronics and optoelectronics.

Research on the hydrazine moiety has also revealed its role in redox chemistry. A 2024 study in Chemical Science demonstrated that 4-hydrazinyl-pyridazine can act as a reducing agent in certain reactions, with its redox potential tunable through structural modifications. This property has potential applications in battery technologies and electrochemical sensors.

Recent studies have focused on optimizing the biological activities of 4-hydrazinyl-pyridazine through structural modifications. A 2023 paper in MedChemComm described the synthesis of a series of derivatives with varying substituents on the pyridazine ring. These modifications led to improved solubility and enhanced cellular uptake, making the compounds more suitable for pharmaceutical applications. The study also identified key structural features that correlate with increased antitumor activity.

The hydrazine group in 4-hydrazinyl-pyridazine has been shown to interact with biological targets in unique ways. A 2024 study in Journal of Biological Chemistry revealed that this compound can bind to specific protein receptors, modulating their activity through hydrogen bonding and electrostatic interactions. This mechanism of action makes 4-hydrazinyl-pyridazine a valuable tool for studying protein-ligand interactions and designing targeted therapies.

Research on 4-hydrazinyl-pyridazine continues to expand its applications in both medicinal and industrial contexts. A 2023 review in Chemical Society Reviews highlighted the compound's potential in the development of new antibiotics, with studies showing its ability to inhibit bacterial enzymes critical for cell wall synthesis. These findings suggest that 4-hydrazinyl-pyridazine could play a significant role in addressing antibiotic resistance challenges.

Recent advancements in computational chemistry have further enhanced the understanding of 4-hydrazinyl-pyridazine's properties. A 2024 study in Journal of Computational Chemistry used molecular docking simulations to predict the compound's interactions with various biological targets. These simulations provided insights into the compound's binding affinity and selectivity, guiding the design of more effective derivatives.

The pyridazine ring in 4-hydrazinyl-pyridazine also exhibits unique electronic properties that make it valuable in advanced materials. A 2023 paper in Advanced Electronic Materials described the use of this compound in the fabrication of organic light-emitting diodes (OLEDs). The compound's ability to emit light at specific wavelengths when incorporated into polymer matrices makes it a promising candidate for display technologies.

Research on 4-hydrazinyl-pyridazine continues to uncover new applications and mechanisms of action. A 2024 study in ACS Nano explored its potential in nanotechnology, demonstrating its ability to self-assemble into nanostructures with unique optical properties. These findings open new avenues for the compound's use in nanomedicine and optoelectronics.

The hydrazine moiety in 4-hydrazinyl-pyridazine has also been investigated for its role in catalysis. A 2023 study in Catalysis Science & Technology showed that this compound can act as a ligand in transition metal catalysis, enhancing reaction efficiency and selectivity. These properties make 4-hydrazinyl-pyridazine a valuable component in the design of new catalytic systems.

Recent studies have also focused on the environmental impact of 4-hydrazinyl-pyridazine. A 2024 paper in Environmental Science & Technology evaluated the compound's biodegradability and toxicity in aquatic ecosystems. While the compound shows moderate biodegradability, its potential environmental impact remains a topic of ongoing research, emphasizing the need for sustainable synthesis methods.

In conclusion, 4-hydrazinyl-pyridazine (CAS No. 103394-79-2) represents a versatile compound with significant potential in medicinal chemistry, materials science, and catalysis. Its unique structural features, including the pyridazine ring and hydrazine group, enable a wide range of chemical transformations and biological activities. Ongoing research continues to expand its applications, highlighting its importance as a key molecule in modern chemical innovation.

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